Pim-1 kinase inhibitor 10

Myeloid leukemia NFS-60 cell line Antiproliferative activity

Pim-1 kinase inhibitor 10 (compound 13a, CAS 2918764-57-3, C21H13N3O3, MW 355.35 g/mol) is a pyridine-quinoline hybrid small molecule that acts as both a competitive and non-competitive inhibitor of PIM-1 and PIM-2 serine/threonine kinases. This dual inhibitory mechanism distinguishes it from purely ATP-competitive PIM inhibitors.

Molecular Formula C21H13N3O3
Molecular Weight 355.3 g/mol
Cat. No. B12364514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim-1 kinase inhibitor 10
Molecular FormulaC21H13N3O3
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)C3=C(C(=O)NC(=C3)C4=CC(=CC=C4)O)C#N
InChIInChI=1S/C21H13N3O3/c22-11-17-15(16-9-13-4-1-2-7-18(13)23-20(16)26)10-19(24-21(17)27)12-5-3-6-14(25)8-12/h1-10,25H,(H,23,26)(H,24,27)
InChIKeyYCYDIDYCFSCRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pim-1 kinase inhibitor 10 (CAS 2918764-57-3): A Dual-Action PIM-1/2 Inhibitor for Oncology Research Procurement


Pim-1 kinase inhibitor 10 (compound 13a, CAS 2918764-57-3, C21H13N3O3, MW 355.35 g/mol) is a pyridine-quinoline hybrid small molecule that acts as both a competitive and non-competitive inhibitor of PIM-1 and PIM-2 serine/threonine kinases [1]. This dual inhibitory mechanism distinguishes it from purely ATP-competitive PIM inhibitors. The compound induces apoptosis and activates caspase 3/7 in cancer cell models, demonstrating anticancer activity in leukemia, liver, prostate, and colon cancer cell lines [1].

Why Pim-1 kinase inhibitor 10 Cannot Be Replaced by Other PIM-1 Inhibitors in Your Study


Generic substitution among PIM kinase inhibitors is not scientifically valid due to substantial heterogeneity in isoform selectivity profiles, inhibitory mechanisms, and off-target spectra. PIM-1, PIM-2, and PIM-3 share approximately 61–71% sequence similarity yet exhibit distinct oncogenic roles across hematological and solid tumor contexts [1]. Commonly used PIM inhibitors display divergent selectivity: SGI-1776 inhibits PIM-1 with IC50 = 7 nM but shows 52-fold weaker activity against PIM-2 (IC50 = 363 nM) ; AZD1208 is a potent pan-PIM inhibitor (PIM-1 IC50 = 0.4 nM; PIM-2 IC50 = 5 nM; PIM-3 IC50 = 1.9 nM) ; SMI-4a inhibits PIM-1 (IC50 = 17 nM) but with limited selectivity characterization ; TCS PIM-1 1 (IC50 = 50 nM) shows >400-fold selectivity over PIM-2 . Pim-1 kinase inhibitor 10 (compound 13a) differs fundamentally through its mixed competitive/non-competitive dual inhibitory mechanism against both PIM-1 and PIM-2 [2], a mode of action not shared by ATP-competitive inhibitors such as SMI-4a or AZD1208. This mechanistic distinction directly impacts functional cellular outcomes and cannot be replicated by alternative in-class compounds.

Quantitative Differentiation Evidence for Pim-1 kinase inhibitor 10: Comparative Performance Data for Procurement Decisions


Cytotoxicity Against NFS-60 Myeloid Leukemia Cells: Pim-1 kinase inhibitor 10 vs. Staurosporine and Other Hybrids

Pim-1 kinase inhibitor 10 (compound 13a) exhibited an IC50 of 17.21 ± 0.16 µM against the NFS-60 myeloid leukemia cell line, showing superior potency compared to the reference pan-kinase inhibitor Staurosporine (IC50 = 34.60 ± 0.18 µM) and outperforming several structurally related pyridine-quinoline hybrids in the same series (e.g., compound 5b, IC50 = 24.32 ± 0.20 µM; compound 5c, IC50 = 28.45 ± 0.22 µM) [1]. This approximately 2-fold improvement in potency relative to Staurosporine, a broadly acting kinase inhibitor, establishes compound 13a as a more effective antiproliferative agent in this hematological malignancy model [1].

Myeloid leukemia NFS-60 cell line Antiproliferative activity

Selective Toxicity Profile: Cancer Cell Potency vs. Normal Fibroblast Safety Window

Pim-1 kinase inhibitor 10 (compound 13a) demonstrated low cytotoxicity against the normal human lung fibroblast Wi-38 cell line, in contrast to its potent anticancer activity observed across multiple cancer cell lines (NFS-60, HepG-2, PC-3, Caco-2) [1]. This selectivity pattern aligns with the class-level observation that the Wi-38 cell line, being non-cancerous, is generally less sensitive to PIM kinase inhibition than transformed cancer cells which often exhibit PIM kinase dependency [2]. While direct quantitative comparison of selectivity indices (SI) between compound 13a and commercial inhibitors (e.g., AZD1208, SGI-1776, SMI-4a) in the Wi-38 model is not available from the current literature, the favorable differential between cancer cell cytotoxicity and normal fibroblast viability is a critical procurement consideration for minimizing non-specific toxicity in cellular studies [1].

Selectivity index Wi-38 fibroblasts Cancer selectivity

Apoptosis Induction: Compound 13a Demonstrates Superior Pro-Apoptotic Activity vs. Reference Inhibitor 5-FU

Flow cytometric analysis using Annexin V-FITC/PI dual staining revealed that Pim-1 kinase inhibitor 10 (compound 13a) induced 36.74% total apoptosis (early + late) in NFS-60 cells, representing a 3.29-fold increase over the vehicle control (11.16% apoptosis) [1]. This pro-apoptotic activity exceeded that of the clinical reference anticancer agent 5-Fluorouracil (5-FU), which induced 26.84% total apoptosis under identical experimental conditions—a 1.37-fold difference favoring compound 13a [1]. In HepG-2 liver cancer cells, compound 13a induced 38.30% total apoptosis compared to 5-FU's 30.24% (1.27-fold improvement) [1]. The enhanced apoptotic response correlates with the compound's dual competitive/non-competitive PIM-1/2 inhibitory mechanism, which is distinct from the antimetabolite mechanism of 5-FU.

Apoptosis induction Flow cytometry Annexin V-FITC/PI

Caspase 3/7 Activation: Quantitative Fold-Increase Data Supporting Apoptotic Mechanism

Pim-1 kinase inhibitor 10 (compound 13a) induced robust caspase 3/7 activation in NFS-60 myeloid leukemia cells, with quantitative assessment demonstrating a 4.75-fold increase relative to vehicle-treated control cells [1]. This caspase activation level significantly exceeded that of the reference compound 5-FU, which induced only a 2.96-fold increase in caspase 3/7 activity under identical assay conditions—a 1.60-fold difference favoring compound 13a [1]. Caspase 3/7 are executioner caspases essential for the terminal stages of apoptotic cell death; the superior activation achieved by compound 13a is mechanistically consistent with its dual competitive/non-competitive inhibition of both PIM-1 and PIM-2 kinases, a mode of action not shared by ATP-competitive PIM inhibitors such as SMI-4a or AZD1208 .

Caspase 3/7 activation Apoptotic pathway Mechanism of action

Cross-Cancer Antiproliferative Activity: Comparative IC50 Profile Across Four Human Cancer Cell Lines

Pim-1 kinase inhibitor 10 (compound 13a) exhibited consistent antiproliferative activity across a panel of four human cancer cell lines representing diverse tissue origins: NFS-60 myeloid leukemia (IC50 = 17.21 ± 0.16 µM), HepG-2 hepatocellular carcinoma (IC50 = 21.36 ± 0.18 µM), PC-3 prostate adenocarcinoma (IC50 = 24.78 ± 0.21 µM), and Caco-2 colorectal adenocarcinoma (IC50 = 28.92 ± 0.25 µM) [1]. In comparison to Staurosporine, compound 13a demonstrated superior potency in NFS-60 (17.21 vs. 34.60 µM) and comparable or slightly reduced potency in other cell lines (HepG-2: 21.36 vs. 18.94 µM; PC-3: 24.78 vs. 19.12 µM) [1]. Notably, within the pyridine-quinoline hybrid series, compound 13a ranked among the most broadly effective derivatives, outperforming compounds 5b, 5c, 6e, 13c, and 14a in aggregate cross-line activity [1]. This cross-cancer activity profile distinguishes it from isoform-selective inhibitors (e.g., TCS PIM-1 1, which shows >400-fold selectivity for PIM-1 over PIM-2) that may have narrower cancer-type applicability due to differential PIM isoform dependencies across tumor types .

Pan-cancer activity Solid tumors Comparative IC50

Dual Competitive/Non-Competitive Inhibitory Mechanism: Unique Mixed-Mode Kinase Inhibition

Pim-1 kinase inhibitor 10 (compound 13a) exhibits a distinctive dual competitive and non-competitive inhibitory mechanism against both PIM-1 and PIM-2 kinases [1]. This mixed-mode inhibition contrasts with the purely ATP-competitive mechanism employed by widely used PIM inhibitors including SMI-4a (ATP-competitive, PIM-1 IC50 = 17 nM) , AZD1208 (ATP-competitive pan-PIM inhibitor) [2], and TCS PIM-1 1 (ATP-competitive, PIM-1 IC50 = 50 nM) . The non-competitive component of compound 13a's inhibition implies binding to an allosteric site distinct from the ATP-binding pocket, a property that may confer advantages in cellular contexts with high intracellular ATP concentrations (~1–5 mM) where ATP-competitive inhibitors can exhibit reduced efficacy due to direct competition with the substrate. Kinetic studies confirmed that compound 13a reduces both Vmax (characteristic of non-competitive inhibition) and increases Km (characteristic of competitive inhibition) in PIM-1 kinase assays [1].

Enzyme kinetics Inhibition mechanism Mixed-mode inhibition

Recommended Application Scenarios for Pim-1 kinase inhibitor 10 Based on Verified Quantitative Evidence


Myeloid Leukemia Cell-Based Studies Requiring Enhanced Apoptosis Induction vs. 5-FU

Use Pim-1 kinase inhibitor 10 in NFS-60 or related myeloid leukemia models when the experimental objective requires superior apoptosis induction and caspase 3/7 activation. The compound achieves 36.74% total apoptosis (vs. 26.84% for 5-FU) and 4.75-fold caspase 3/7 activation (vs. 2.96-fold for 5-FU) in NFS-60 cells [1]. This 1.37-fold improvement in apoptosis and 1.60-fold improvement in caspase activation makes compound 13a particularly suitable for mechanistic studies of PIM-kinase-mediated cell death pathways in hematological malignancies [1]. Recommended concentration: 17–21 µM based on NFS-60 IC50 data [1].

Cross-Cancer Panel Studies Evaluating PIM-1/2 Inhibition Across Diverse Tumor Types

Deploy Pim-1 kinase inhibitor 10 as a single tool compound for pan-cancer antiproliferative studies requiring consistent PIM-1/2 inhibition across multiple cell lines. The compound has validated IC50 data in myeloid leukemia (NFS-60: 17.21 µM), hepatocellular carcinoma (HepG-2: 21.36 µM), prostate adenocarcinoma (PC-3: 24.78 µM), and colorectal adenocarcinoma (Caco-2: 28.92 µM) [1]. This characterized cross-cancer potency profile eliminates the need for multiple isoform-selective inhibitors when comparing PIM kinase dependency across different tumor origins [1].

Mechanistic Studies of Mixed-Mode Kinase Inhibition Under High-ATP Cellular Conditions

Utilize Pim-1 kinase inhibitor 10 for investigations requiring a dual competitive/non-competitive inhibitory mechanism rather than purely ATP-competitive inhibition. The non-competitive component of compound 13a's inhibition (evidenced by Vmax reduction in enzyme kinetics assays) [1] may confer retained efficacy in cellular environments with high intracellular ATP concentrations (~1–5 mM) that can attenuate purely ATP-competitive inhibitors such as SMI-4a, AZD1208, or TCS PIM-1 1 . This mechanistic distinction is critical for studies aiming to differentiate orthosteric vs. allosteric kinase inhibition strategies [1].

Apoptosis Pathway Studies Requiring Simultaneous PIM-1 and PIM-2 Inhibition

Employ Pim-1 kinase inhibitor 10 in apoptosis signaling studies that benefit from concurrent inhibition of both PIM-1 and PIM-2 isoforms. The compound's dual PIM-1/2 inhibitory activity [1] contrasts with PIM-1-selective inhibitors (e.g., TCS PIM-1 1, >400-fold selectivity) and pan-PIM inhibitors with different isoform selectivity ratios (e.g., AZD1208: PIM-1/PIM-2 IC50 ratio ~0.08; SGI-1776: PIM-1/PIM-2 IC50 ratio ~0.019) . This dual-inhibition profile is particularly relevant for cancers where both PIM-1 and PIM-2 contribute to oncogenic signaling and apoptosis resistance [2].

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